Researchers face inconsistent fluorescence and reactivity when using coumarin analogs lacking the precise 7-amino/3-phenyl substitution. 7-Amino-3-phenylcoumarin (CAS 4108-61-6) provides a consistent blue fluorophore with a primary amine handle for reproducible derivatization. • High quantum yield & red-shifted emission (λex ~365 nm) reduce autofluorescence interference. • 7-Amino group enables diazotization and azo coupling for tailored colorants. • 3-Phenyl extends π-conjugation, enhancing two-photon absorption potential. • Guaranteed ≥98% purity ensures batch-to-batch reliability for probe development.
7-Amino-3-phenyl-2H-1-benzopyran-2-one (CAS 4108-61-6) is a fluorescent compound belonging to the 3-arylcoumarin class. Its core utility is derived from the specific combination of a strong electron-donating amino group at the 7-position and a π-conjugating phenyl group at the 3-position. This substitution pattern establishes its distinct photophysical properties, including strong blue fluorescence and environmental sensitivity, and confers specific chemical reactivity critical for its use as a synthetic precursor.
Replacing 7-amino-3-phenylcoumarin with seemingly similar analogs, such as 7-hydroxy-3-phenylcoumarin or 7-amino-4-methylcoumarin, leads to significant and unpredictable changes in performance. The substitution of the 7-amino group for a hydroxyl alters the compound's electron-donating capacity, affecting fluorescence quantum yield and introducing pH sensitivity. Furthermore, the primary amine at the 7-position is a specific reactive handle for synthetic transformations like diazotization, a capability completely absent in hydroxy or alkoxy analogs. Removing the 3-phenyl group for a smaller substituent like a methyl group fundamentally changes the extent of π-conjugation, altering absorption/emission wavelengths and reducing the potential for two-photon absorption. For applications requiring consistent spectral properties, high brightness, or specific chemical reactivity, this exact compound is necessary for reproducible outcomes.
The primary aromatic amine at the 7-position is a critical functional group that enables the synthesis of novel azo dyes. This group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenol derivatives, to create a range of colored and fluorescent azo-coumarin dyes. This synthetic route is inaccessible to analogs lacking a primary amine, such as 7-hydroxy-3-phenylcoumarin or any 7-alkoxycoumarin, making 7-amino-3-phenylcoumarin a non-interchangeable precursor for this class of materials.
| Evidence Dimension | Chemical Reactivity for Azo Coupling |
| Target Compound Data | Possesses a primary aromatic amine at C7, enabling facile diazotization and azo-coupling reactions. |
| Comparator Or Baseline | 7-hydroxycoumarin or 7-alkoxycoumarin analogs: Lack the required primary amine; cannot undergo diazotization. |
| Quantified Difference | Qualitatively distinct reactivity; provides access to a class of azo-dyes not synthesizable from hydroxy analogs. |
| Conditions | Standard diazotization (e.g., NaNO2, HCl, 0-5 °C) followed by azo-coupling. |
For synthetic chemists developing novel dyes, pigments, or functional materials, the specific reactivity of this compound is its primary procurement driver.
The electron-donating strength of a substituent at the 7-position is a primary determinant of a coumarin's fluorescence quantum yield. The amino group (-NH2) is a significantly stronger electron-donating group than a hydroxyl group (-OH). Consequently, 7-aminocoumarin derivatives consistently exhibit more intense fluorescence than their 7-hydroxy counterparts. For example, a representative 7-hydroxy-3-phenylcoumarin derivative showed a quantum yield of 0.32, whereas 7-dialkylamino derivatives can approach quantum yields of 1.0 in certain environments, demonstrating the powerful effect of the amino substituent on emission efficiency.
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
| Target Compound Data | High (Class-level evidence for 7-amino derivatives) |
| Comparator Or Baseline | 7-hydroxy-3-phenylcoumarin derivative: ΦF = 0.32 |
| Quantified Difference | Expected to be significantly higher than 7-hydroxy analogs based on established structure-property relationships. |
| Conditions | Measured in solution (e.g., PBS buffer for the comparator). |
For applications requiring high sensitivity, such as fluorescence-based assays or cellular imaging, maximizing signal brightness is critical, making the 7-amino form a more effective choice than the 7-hydroxy analog.
The presence of the phenyl group at the 3-position extends the π-electron system of the coumarin core. This increased conjugation results in a bathochromic (red) shift of both the absorption and emission maxima compared to coumarins lacking substitution at this position, such as 7-amino-4-methylcoumarin (AMC). While AMC typically absorbs around 350 nm and emits around 440-450 nm, 3-aryl substitution pushes these values to longer wavelengths. This shift is advantageous for avoiding cellular autofluorescence and reducing potential phototoxicity in biological imaging applications.
| Evidence Dimension | Absorption/Emission Wavelengths |
| Target Compound Data | Red-shifted compared to non-3-aryl coumarins. |
| Comparator Or Baseline | 7-amino-4-methylcoumarin (AMC): λabs ~350 nm, λem ~440-450 nm. |
| Quantified Difference | Enables excitation at longer wavelengths, reducing spectral overlap with endogenous fluorophores. |
| Conditions | Measured in common organic solvents or aqueous buffers. |
This compound is better suited for biological applications where excitation with near-UV light is problematic, offering a clearer spectral window for detection than common short-wavelength coumarins.
Ideal for synthetic chemistry labs focused on creating new colorants. The unique reactivity of the 7-amino group allows for its use as a foundational scaffold in the synthesis of specialized azo dyes with tailored absorption and emission properties for use in textiles, polymers, or as functional materials.
A superior starting point for developing probes where high fluorescence brightness is paramount. The combination of the 7-amino group for high quantum yield and the 3-phenyl group for extended conjugation makes it suitable for creating sensitive probes that report on local microenvironment polarity (solvatochromism) in biochemical assays or materials science.
Serves as a structural core for probes intended for advanced microscopy. The red-shifted spectral properties reduce interference from cellular autofluorescence, and the 3-aryl structure provides a known pathway to enhancing two-photon absorption cross-sections, making it a candidate for developing probes for two-photon microscopy.